Cas no 2229084-74-4 (tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate)

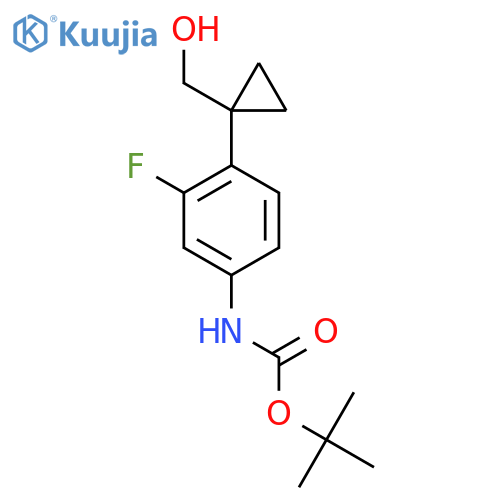

2229084-74-4 structure

商品名:tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate

tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate

- 2229084-74-4

- EN300-1900419

- tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate

-

- インチ: 1S/C15H20FNO3/c1-14(2,3)20-13(19)17-10-4-5-11(12(16)8-10)15(9-18)6-7-15/h4-5,8,18H,6-7,9H2,1-3H3,(H,17,19)

- InChIKey: PDQJQNGLKYIVQH-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1C1(CO)CC1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 281.14272166g/mol

- どういたいしつりょう: 281.14272166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1900419-1.0g |

tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate |

2229084-74-4 | 1g |

$1142.0 | 2023-06-01 | ||

| Enamine | EN300-1900419-0.1g |

tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate |

2229084-74-4 | 0.1g |

$1005.0 | 2023-09-18 | ||

| Enamine | EN300-1900419-2.5g |

tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate |

2229084-74-4 | 2.5g |

$2240.0 | 2023-09-18 | ||

| Enamine | EN300-1900419-1g |

tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate |

2229084-74-4 | 1g |

$1142.0 | 2023-09-18 | ||

| Enamine | EN300-1900419-10.0g |

tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate |

2229084-74-4 | 10g |

$4914.0 | 2023-06-01 | ||

| Enamine | EN300-1900419-0.5g |

tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate |

2229084-74-4 | 0.5g |

$1097.0 | 2023-09-18 | ||

| Enamine | EN300-1900419-5.0g |

tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate |

2229084-74-4 | 5g |

$3313.0 | 2023-06-01 | ||

| Enamine | EN300-1900419-0.05g |

tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate |

2229084-74-4 | 0.05g |

$959.0 | 2023-09-18 | ||

| Enamine | EN300-1900419-0.25g |

tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate |

2229084-74-4 | 0.25g |

$1051.0 | 2023-09-18 | ||

| Enamine | EN300-1900419-5g |

tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate |

2229084-74-4 | 5g |

$3313.0 | 2023-09-18 |

tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

2229084-74-4 (tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 4964-69-6(5-Chloroquinaldine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量